molecular formula C12H16BrCl2NO B14502232 Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- CAS No. 64236-08-4

Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy-

Cat. No.: B14502232
CAS No.: 64236-08-4
M. Wt: 341.07 g/mol
InChI Key: YQQCSIJLYLYLJC-UHFFFAOYSA-N
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Description

Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenemethanamine core substituted with bromine, methoxy, and bis(2-chloroethyl) groups. Its chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The bis(2-chloroethyl) groups are usually introduced via nucleophilic substitution reactions using appropriate chloroethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the amine group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved include DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-ethoxy-: Similar in structure but with an ethoxy group instead of a methoxy group.

    Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-hydroxy-: Contains a hydroxy group instead of a methoxy group.

    Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methyl-: Features a methyl group instead of a methoxy group.

Uniqueness

Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64236-08-4

Molecular Formula

C12H16BrCl2NO

Molecular Weight

341.07 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C12H16BrCl2NO/c1-17-12-3-2-11(13)8-10(12)9-16(6-4-14)7-5-15/h2-3,8H,4-7,9H2,1H3

InChI Key

YQQCSIJLYLYLJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN(CCCl)CCCl

Origin of Product

United States

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